molecular formula C17H20N6 B14975824 N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14975824
M. Wt: 308.4 g/mol
InChI Key: WAECRKDYSXULOD-UHFFFAOYSA-N
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Description

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dimethylphenyl group, a methyl group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent alkylation with methyl iodide and prop-2-en-1-yl bromide under basic conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and prop-2-en-1-yl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted pyrazolopyrimidines with various functional groups.

Scientific Research Applications

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by blocking substrate access. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents and the pyrazolopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H20N6/c1-5-8-18-17-21-15(13-10-19-23(4)16(13)22-17)20-14-7-6-11(2)9-12(14)3/h5-7,9-10H,1,8H2,2-4H3,(H2,18,20,21,22)

InChI Key

WAECRKDYSXULOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C)C

Origin of Product

United States

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